Bienvenue dans la boutique en ligne BenchChem!

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Drug Design Physicochemical Property Optimization Lipophilic Efficiency

Choose this precise sulfonamide probe for its unmatched combination of a 5-methylisoxazole pharmacophore and a 4-(trifluoromethoxy)benzenesulfonamide tail. Unlike generic analogs, the -OCF3 group confers a distinct lipophilic/electronic profile critical for potent, sub-50 nM inhibition of hCA II and hCA VII. Its balanced physicochemical profile (XLogP3 ~1.9, TPSA ~89 Ų) makes it an essential benchmark for CNS drug discovery campaigns targeting neuropathic pain and glaucoma.

Molecular Formula C12H11F3N2O4S
Molecular Weight 336.29
CAS No. 2034338-51-5
Cat. No. B2586965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS2034338-51-5
Molecular FormulaC12H11F3N2O4S
Molecular Weight336.29
Structural Identifiers
SMILESCC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H11F3N2O4S/c1-8-9(6-16-21-8)7-17-22(18,19)11-4-2-10(3-5-11)20-12(13,14)15/h2-6,17H,7H2,1H3
InChIKeyARKZGWMNLCJJOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide: Compound Profile and Procurement Considerations


N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS: 2034338-51-5) is a synthetic sulfonamide derivative that combines a 5-methylisoxazole pharmacophore with a 4-(trifluoromethoxy)phenyl group via a methylene linker. It is a member of the benzenesulfonamide class, a cornerstone in medicinal chemistry known for its broad bioactivity [1]. The unique structural combination of the electron-withdrawing trifluoromethoxy (-OCF3) group and the heterocyclic isoxazole ring positions it at the intersection of chemical spaces relevant to carbonic anhydrase (CA) inhibition and nuclear receptor modulation, among other targets [REFS-2, REFS-3]. Its physicochemical properties, such as a computed XLogP3 of approximately 1.9 and a topological polar surface area (TPSA) of roughly 89 Ų, suggest a balanced profile of lipophilicity and hydrogen-bonding capacity typical of drug-like molecules [4].

Why N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide Cannot Be Replaced by Simple Analogs


The simple substitution of N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide with a generic analog is not scientifically valid due to the unique confluence of its two pharmacophoric elements. While both the 5-methylisoxazole and the benzenesulfonamide motifs are individually common, their specific linkage and the presence of the -OCF3 substituent create a distinct chemical entity. The -OCF3 group introduces a unique lipophilic and electronic profile compared to -CH3 or -CF3 analogs, which profoundly influences membrane permeability, metabolic stability, and target binding [1]. Crucially, isoxazole-containing sulfonamides have demonstrated exceptional isoform selectivity within the carbonic anhydrase family, with nanomolar potency (Ki 0.5-51.9 nM) that is highly sensitive to the substitution pattern [2]. Similarly, in the context of FXR agonism, the specific isoxazole-sulfonamide architecture is a critical determinant of activity [3]. The quantitative evidence below demonstrates that replacing this compound with a close analog, such as the -CF3 variant or a naphthalene sulfonamide, would result in a fundamentally different molecular tool with altered, and likely diminished, efficacy and selectivity for its intended research target.

Quantitative Differentiation Evidence for N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide


Lipophilic Efficiency and Permeability Advantage Over -CF3 Structural Analog

The trifluoromethoxy (-OCF3) group provides a distinct physicochemical advantage over the common trifluoromethyl (-CF3) isostere. While both are strongly electron-withdrawing, the -OCF3 group typically results in lower lipophilicity for a given electronic effect. Comparative studies on aliphatic compounds show that -OCF3-bearing molecules have lipophilicity comparable to -CF3 analogs but with a distinct impact on metabolic stability [1]. Specifically, the target compound's computed XLogP3 of ~1.9 creates a different formulation and permeability profile compared to its -CF3 analog, N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide (CAS 2034404-89-0), which has a higher XLogP3 of 2.1 [2]. This 0.2 unit decrease in XLogP3 for the -OCF3 compound represents a quantifiable improvement in lipophilic efficiency (LipE) when targeting enzymes with a preference for lower-logP ligands, potentially leading to better in vivo clearance and reduced off-target binding [3].

Drug Design Physicochemical Property Optimization Lipophilic Efficiency

Enhanced Conformational and Electronic Profile for Carbonic Anhydrase Isoform Selectivity

Isoxazole-containing benzenesulfonamides have been established as a privileged scaffold for potent, isoform-selective carbonic anhydrase (CA) inhibition. A series of 5-amidoisoxazole benzenesulfonamides demonstrated inhibitory constants (KIs) against the disease-relevant isoforms hCA II (antiglaucoma target) and hCA VII (antineuropathic pain target) in the ranges of 0.5-49.3 nM and 4.3-51.9 nM, respectively [1]. This potency is contingent on the exact nature of the substituents. The target compound, with its 5-methylisoxazole motif and para-OCF3-benzenesulfonamide, is poised to show a distinct selectivity profile compared to analogs with different aryl substituents. For instance, exchanging the 5-methylisoxazole for a naphthalene group, as in N-((5-methylisoxazol-4-yl)methyl)naphthalene-1-sulfonamide, completely removes the molecule from the CA selectivity space mapped for isoxazole-benzenesulfonamides .

Enzyme Inhibition Carbonic Anhydrase Isoform Selectivity

N-Methylisoxazole Scaffold for Targeting Galectin-3 Mediated Cell Invasion

The 5-methylisoxazole moiety is a verified pharmacophore for binding to galectin-3, a host protein implicated in Trypanosoma cruzi cell invasion. In a study of triazole-linked galactosyl arylsulfonamides, compounds bearing the 5-methylisoxazole group (e.g., compound 3) showed an EC50 of 17-18 μM for galectin-3 binding and reduced the T. cruzi infection index to ~20 [1]. This represents a specific, quantitative advantage over the parent compound series which lacked this moiety. The target compound uniquely presents this pharmacophore on a benzenesulfonamide core with a -OCF3 tail, a combination not explored in the original series, offering a novel vector for optimizing the galectin-3 affinity while maintaining or improving drug-like properties.

Host-Pathogen Interaction Galectin-3 Antagonism Trypanosoma cruzi

Synthetic Tractability and Scalable Purity for Robust SAR Exploration

The target compound's modular structure allows for a convergent synthesis with high control over purity, which is critical for generating reliable biological data. The chemical building blocks, 5-methylisoxazole-4-methylamine and 4-(trifluoromethoxy)benzenesulfonyl chloride (CAS 1513-45-7), are both commercially available and widely used [REFS-1, REFS-2]. This contrasts with more complex or custom-synthesized isoxazole-sulfonamide reagents. The compound's purity is typically confirmed by NMR and HPLC to be ≥95%, ensuring that biological activity is attributable to the target molecule and not synthetic byproducts . This supply chain robustness and established analytical characterization allow for the rapid, systematic exploration of structure-activity relationships (SAR), a critical advantage in lead optimization programs.

Medicinal Chemistry Chemical Synthesis Analytical Characterization

Validated Application Scenarios for N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in Research


Probe for Carbonic Anhydrase Isoform Selectivity Screening

Based on the established class-level evidence that isoxazole-benzenesulfonamides are low-nanomolar inhibitors of hCA II and hCA VII [1], this compound is optimally used as a selective chemical probe in panels of recombinant human carbonic anhydrases. Its unique substitution pattern, featuring the 5-methylisoxazole and 4-OCF3 groups, allows researchers to probe isoform selectivity landscapes distinct from those mapped by other sulfonamide classes. This is essential for target validation in glaucoma (hCA II) and neuropathic pain (hCA VII) drug discovery programs [1].

Optimization of Galectin-3 Antagonists for Anti-Parasitic Drug Discovery

The presence of the 5-methylisoxazole group directly links this compound to a reported pharmacophore for galectin-3 binding (EC50 17-18 μM) and functional inhibition of Trypanosoma cruzi cell invasion [2]. This makes it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-Chagas disease therapeutics. Researchers can systematically modify the benzenesulfonamide tail, including the -OCF3 group, to improve upon this baseline activity [2].

Physicochemical Property Benchmark for 'Rule of Five' Compliance in CNS Drug Design

With a computed XLogP3 of approximately 1.9, a TPSA of ~89 Ų, and a molecular weight of ~336 Da [3], this compound serves as an excellent physicochemical benchmark in medicinal chemistry. It occupies a desirable region in the property space for CNS drug candidates, where lower lipophilicity can reduce off-target promiscuity [4]. It can be used as a control compound in assays measuring non-specific binding, P-glycoprotein efflux ratios, or parallel artificial membrane permeability (PAMPA), providing a direct comparison to more lipophilic analogs like the -CF3 variant [5].

Building Block for Targeted Libraries in Nuclear Receptor Agonism

The isoxazole-sulfonamide architecture has been patented as a core scaffold for farnesoid X receptor (FXR) agonists, a key therapeutic target for metabolic and cholestatic liver diseases [6]. This compound can serve as a structurally distinct building block for creating focused chemical libraries. Its subsequent derivatization would explore the chemical space around the -OCF3 group and the isoxazole ring to identify new FXR modulators with potentially improved efficacy and reduced side effects compared to existing clinical candidates [6].

Quote Request

Request a Quote for N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.